![molecular formula C17H22N2O4S2 B2380814 N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1448035-35-5](/img/structure/B2380814.png)
N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide
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Description
N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C17H22N2O4S2 and its molecular weight is 382.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Interactions and Binding Studies : Compounds similar in structure have been investigated for their interactions with proteins such as bovine serum albumin (BSA), through fluorescence and UV–vis spectral studies, highlighting their potential in understanding drug-protein interactions (Meng et al., 2012).
Enzyme Inhibition and Potential Therapeutic Applications : Several studies have focused on the synthesis of sulfonamide and thiophene-containing compounds, evaluating their inhibitory activity against various enzymes, which could be indicative of their therapeutic potential in treating conditions like cancer, bacterial infections, and inflammation. For instance, novel benzenesulfonamides were synthesized and found to have significant inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes, suggesting their utility in designing drugs for diseases where these enzymes play a critical role (Tuğrak et al., 2020).
Antimicrobial and Antifungal Agents : The development of new heterocyclic compounds incorporating a biologically active sulfamoyl moiety has been reported, with some compounds showing moderate to high antimicrobial activities. This highlights the potential application of such compounds in developing new antimicrobial and antifungal agents (Darwish, 2014).
Drug Metabolism and Synthesis of Analogues : Research has also explored the use of biocatalysis to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds, aiding in the drug development process by providing a means to produce and study drug metabolites efficiently (Zmijewski et al., 2006).
properties
IUPAC Name |
N-[4-[(2-hydroxy-2-thiophen-2-ylpropyl)sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-4-16(20)19-13-7-8-14(12(2)10-13)25(22,23)18-11-17(3,21)15-6-5-9-24-15/h5-10,18,21H,4,11H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOVUAVCGGBRHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CS2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide |
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